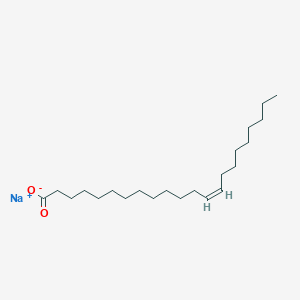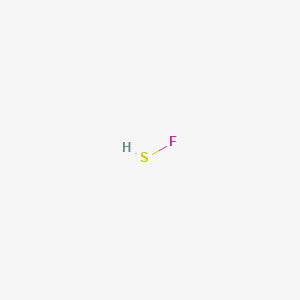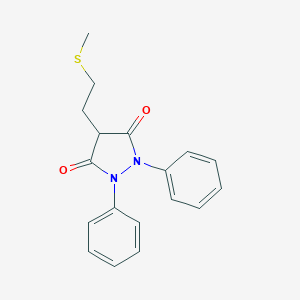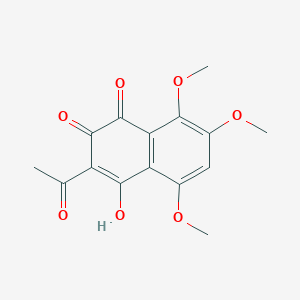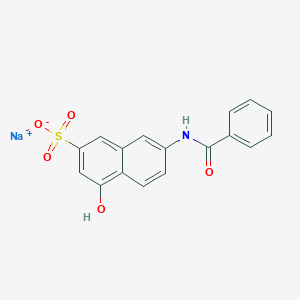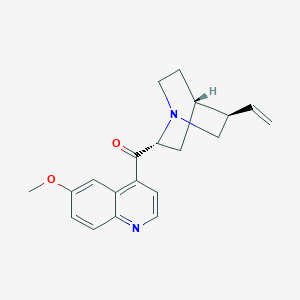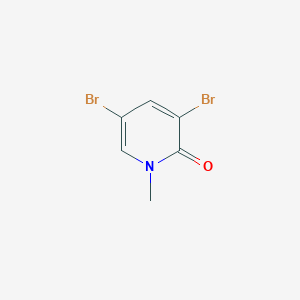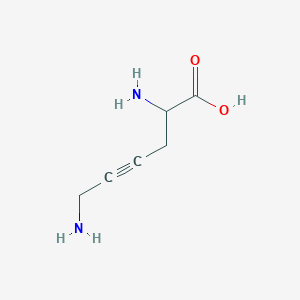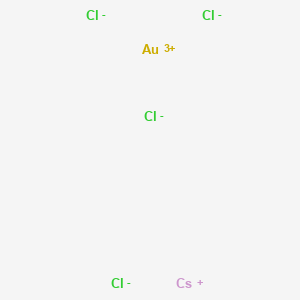
Aurate(1-), tetrachloro-, cesium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of cesium aurate, which is a salt that contains the aurate anion (AuO2-) and a cesium cation (Cs+). The tetrachloro- in the name refers to the presence of four chlorine atoms in the compound. In
Aplicaciones Científicas De Investigación
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of gold nanoparticles and as a catalyst for chemical reactions. In biochemistry, it has been studied for its potential use in cancer treatment and as a tool for imaging biological structures. In addition, it has been investigated for its potential use in electrochemistry and as a sensor for detecting heavy metal ions.
Mecanismo De Acción
The mechanism of action of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. It has also been shown to have antibacterial and antifungal properties. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- in lab experiments is its unique properties, which make it useful for various applications. However, one limitation is its toxicity, which can make it challenging to work with. In addition, its high cost and limited availability can also be a barrier to its use in some experiments.
Direcciones Futuras
There are many future directions for research on Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)-. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Another area of interest is its use in materials science, such as the synthesis of new catalysts and sensors. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Conclusion:
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- involves the reaction of cesium chloride (CsCl) with auric chloride (AuCl3) in the presence of hydrochloric acid (HCl) and chlorine gas (Cl2). The reaction takes place at a high temperature and pressure and results in the formation of the compound. The purity of the compound can be improved by recrystallization.
Propiedades
Número CAS |
13682-60-5 |
|---|---|
Nombre del producto |
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- |
Fórmula molecular |
AuCl4Cs |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
cesium;gold(3+);tetrachloride |
InChI |
InChI=1S/Au.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
XZYTXYUDKPBRLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
Otros números CAS |
13682-60-5 |
Números CAS relacionados |
16903-35-8 (Parent) |
Sinónimos |
cesium tetrachloroaurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



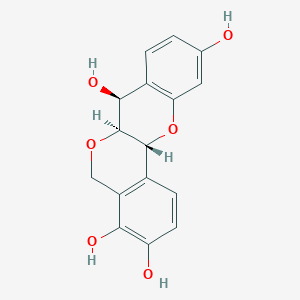
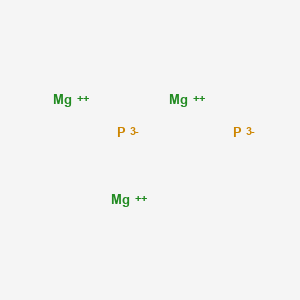

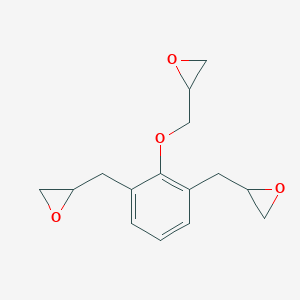
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
